molecular formula C20H21N3O4S B2849461 ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-81-4

ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2849461
CAS No.: 851947-81-4
M. Wt: 399.47
InChI Key: SMYKNWJPKSFMCK-UHFFFAOYSA-N
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Description

Ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative featuring a fused thiophene-pyridazine core. Key structural elements include:

  • Position 3: A 4-methylphenyl group, contributing steric bulk and electron-donating effects.
  • Position 5: A butanamido substituent, enhancing lipophilicity compared to smaller polar groups.
  • Ethyl carboxylate: A common ester moiety that may influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-6-15(24)21-18-16-14(11-28-18)17(20(26)27-5-2)22-23(19(16)25)13-9-7-12(3)8-10-13/h7-11H,4-6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYKNWJPKSFMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-methylphenyl derivatives, thieno[3,4-d]pyridazine intermediates, and butanoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps like purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction may involve the addition of hydrogen or removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction may involve the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Ethyl 5-Amino-3-(2-Chlorophenyl)-4-oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 21)

  • Substituents: Position 3: 2-Chlorophenyl (electron-withdrawing group). Position 5: Amino group (polar, less lipophilic than butanamido).
  • Implications: The 2-chlorophenyl group may alter binding interactions due to steric and electronic effects compared to 4-methylphenyl.

Ethyl 5-Amino-7-Bromo-3-(4-Chlorophenyl)-4-oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 68)

  • Substituents: Position 3: 4-Chlorophenyl (stronger electron-withdrawing effect than 2-chlorophenyl). Position 5: Amino group.
  • 4-Chlorophenyl enhances electronic effects compared to 4-methylphenyl in the target compound .

(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-4,6-Dioxo-5,6-Dihydro-4H-Thieno[3,4-c]Pyrrole-1-Yl]Acetamid (Patent Compound)

  • Core Structure: Thieno[3,4-c]pyrrole (vs. pyridazine in the target compound).
  • Substituents :
    • 3-Ethoxy-4-methoxyphenyl (enhanced solubility via polar groups).
    • Methylsulfonyl and acetamid moieties (improved hydrogen-bonding capacity).
  • Ethoxy and methoxy groups may increase aqueous solubility compared to alkyl/aryl substituents .

Comparative Data Table

Property/Feature Target Compound Compound 21 Compound 68 Patent Compound
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Thieno[3,4-c]pyrrole
Position 3 Substituent 4-Methylphenyl (electron-donating) 2-Chlorophenyl (electron-withdrawing) 4-Chlorophenyl (electron-withdrawing) 3-Ethoxy-4-methoxyphenyl (polar)
Position 5 Substituent Butanamido (lipophilic) Amino (polar) Amino (polar) Acetamid (polar, hydrogen-bonding)
Additional Substituents None None 7-Bromo (steric/halogen bonding) Methylsulfonyl (polar, H-bonding)
Hypothesized Solubility Moderate (ester and amide balance) Higher (polar amino group) Moderate (bromo reduces solubility) High (ethoxy/methoxy/sulfonyl)
Potential Bioactivity Tau aggregation inhibition (lipophilic advantage) Tau aggregation inhibition Tau aggregation inhibition Unclear (distinct core structure)

Key Research Findings and Implications

Substituent Effects: Lipophilicity: The butanamido group in the target compound likely enhances blood-brain barrier penetration compared to amino-substituted analogs (Compounds 21, 68) . Electronic Effects: 4-Methylphenyl at position 3 may favor π-π stacking in hydrophobic binding pockets, whereas chlorophenyl groups in analogs could disrupt such interactions.

Core Structure Variations: The patent compound’s thieno[3,4-c]pyrrole core lacks the pyridazine ring’s nitrogen atoms, which are critical for hydrogen bonding in tau aggregation inhibition. This suggests divergent therapeutic applications .

Unanswered Questions :

  • Experimental data on binding affinities or IC50 values for these compounds are absent in the provided evidence, necessitating further biochemical assays.

Biological Activity

Ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound is synthesized through a combination of thienopyridazine formation and subsequent functionalization to introduce the butanamido and ethyl ester groups. The detailed synthetic pathway can be summarized as follows:

  • Formation of Thieno[3,4-d]pyridazine : Initial cyclization reactions form the thienopyridazine core.
  • Functionalization : Subsequent reactions introduce the butanamido and ethyl carboxylate functionalities.

The biological activity of this compound has been primarily investigated in relation to its inhibitory effects on various kinases and its potential anti-cancer properties. Notably, compounds with similar structures have demonstrated inhibitory activity against key signaling pathways involved in cancer proliferation and survival.

  • Kinase Inhibition : this compound is believed to inhibit enzymes such as DYRK1A and PI3Kα, which are crucial in cell cycle regulation and cancer progression.
  • Anti-Proliferative Effects : Studies have shown that derivatives of this compound exhibit significant anti-proliferative effects in various human cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on PI3Kα Inhibition : A series of novel compounds were synthesized and tested against PI3Kα, showing promising inhibitory activities with IC(50) values in the low micromolar range. One notable compound exhibited an IC(50) value as low as 0.091 μM, indicating strong potency against this target .
  • Anti-Cancer Activity : In vitro studies have demonstrated that compounds with thienopyridazine structures can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds targeting the PI3K pathway have shown enhanced anti-cancer efficacy .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC(50) Value (μM)Biological Effect
This compoundPI3Kα0.091Inhibitory
Similar Compound ADYRK1A0.15Inhibitory
Similar Compound BCDK50.25Anti-proliferative

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a thieno[3,4-d]pyridazine core fused with a thiophene and pyridazine ring, substituted with:

  • A butanamido group at position 5 (contributing hydrogen-bonding potential).
  • A 4-methylphenyl group at position 3 (enhancing lipophilicity and π-π interactions).
  • An ethyl ester at position 1 (modulating solubility and metabolic stability).

The methyl group on the phenyl ring increases steric bulk, potentially affecting binding to biological targets, while the ester group allows for derivatization. The molecular weight (~371–467 g/mol, depending on substituents) and planar core suggest moderate solubility in polar aprotic solvents .

Basic: What synthetic routes are recommended for this compound?

A typical multi-step synthesis involves:

Core formation : Cyclization of thiosemicarbazone intermediates with ethyl acetoacetate under acidic conditions to form the thieno[3,4-d]pyridazine scaffold .

Substituent introduction :

  • Amidation at position 5 using butanoyl chloride.
  • Suzuki coupling or nucleophilic substitution for the 4-methylphenyl group.

Esterification : Final ethyl ester formation via carbodiimide-mediated coupling.

Key reagents : 4-methylbenzaldehyde, thiosemicarbazide, and DCC (dicyclohexylcarbodiimide) for amidation. Optimize reaction temperatures (60–100°C) and solvent polarity (e.g., DMF or THF) to improve yields .

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and core integrity.
  • Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy).
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
  • X-ray crystallography (if crystals form): Resolve 3D conformation and intermolecular interactions .

Advanced: How can computational methods optimize synthesis and predict bioactivity?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model cyclization and amidation transition states, reducing trial-and-error in synthesis .
  • Docking studies : Screen against targets (e.g., kinases) to prioritize derivatives. The 4-methylphenyl group may occupy hydrophobic pockets, while the butanamido group could hydrogen-bond with catalytic residues .
  • ADMET prediction : Tools like SwissADME assess logP (~3.5) and bioavailability, guiding solubility optimization via ester hydrolysis or salt formation .

Advanced: How do substituent variations impact reactivity and biological activity?

  • Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring increase electrophilicity, enhancing nucleophilic substitution rates but potentially reducing metabolic stability.
  • Methoxy groups improve solubility but may sterically hinder target binding.
  • Chloro vs. butanamido : Chloro derivatives (e.g., ) show higher cytotoxicity but lower selectivity compared to butanamido analogs .

Advanced: What experimental strategies resolve contradictory data in reaction yields?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Parallel synthesis : Test substituent combinations (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate steric/electronic effects .

Advanced: How to evaluate enzyme inhibition mechanisms?

  • In vitro assays : Measure IC₅₀ against purified enzymes (e.g., cyclooxygenase-2) using fluorescence-based substrates.
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Mutagenesis : Modify suspected binding residues (e.g., Ser530 in COX-2) to confirm interactions .

Advanced: How to address stability challenges during storage?

  • Degradation pathways : Hydrolysis of the ester group (monitor via HPLC) and oxidation of the thiophene ring.
  • Stabilization methods :
    • Store at -20°C in amber vials under inert gas (N₂/Ar).
    • Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability.
    • Avoid aqueous buffers at pH > 8 to prevent ester hydrolysis .

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